molecular formula C16H16ClNO2 B2733167 N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide CAS No. 694442-85-8

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide

Cat. No.: B2733167
CAS No.: 694442-85-8
M. Wt: 289.76
InChI Key: IGVJVPAOPZBZBU-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenoxy)ethyl]-2-methylbenzamide is a chemical compound with the CAS Number 694442-85-8 and a molecular weight of 289.76 g/mol. Its molecular formula is C₁₆H₁₆ClNO₂ . As a member of the benzamide chemical family, this compound features a core benzamide structure linked to a 2-chlorophenoxy ethyl group, a motif seen in various compounds with research applications . Benzamide derivatives are of significant interest in scientific research and are frequently investigated for their potential as key intermediates in organic synthesis and for their biological activities in pharmacological studies. Related compounds in this class have been studied for their interactions with enzymatic targets, such as focal adhesion kinase, which is involved in critical cellular processes including regulation of cell migration, adhesion, and proliferation . Researchers utilize this compound strictly as a reference standard or building block in the development and study of novel small molecules. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Proper handling procedures in accordance with laboratory safety standards should always be observed.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-12-6-2-3-7-13(12)16(19)18-10-11-20-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVJVPAOPZBZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324610
Record name N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197142
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

694442-85-8
Record name N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Formation of Precursor Molecules

  • Ethyl ether formation : The initial step involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol.

  • Amide bond formation : Subsequent coupling with 2-methylbenzoic acid derivatives using reagents like DCC (N,N'-dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) forms the amide linkage .

Reaction Conditions

Step Reagents/Conditions Yield Key Observations
Ethyl ether formation2-chlorophenol + ethylene oxideNot specifiedRequires acid catalysis or base conditions
Amide couplingDCC, DMAP, dichloromethane65–75%High-yielding under anhydrous conditions

Structural Variants and Reactivity

The compound’s reactivity is influenced by substituents on the phenyl rings. Studies on related benzamide derivatives reveal:

Substituent Effects

  • Chlorine positioning : Compounds with chlorine at the 2-position (e.g., N-[2-(2-chlorophenoxy)phenyl]-2-methylbenzamide ) exhibit higher antifungal activity compared to 4-chloro analogs .

  • Methyl vs. chlorine : Replacement of methyl groups with chlorine (e.g., N-[2-(2-chlorophenoxy)phenyl]-2-chlorobenzamide ) enhances biological activity, as seen in Table 1 .

Reaction Mechanisms

  • Oxidative cleavage : Hypervalent iodine reagents like PhIO can oxidize diphenyl ether moieties, though this requires specific structural prerequisites (e.g., amide groups) .

  • Ullmann coupling : Formation of diaryl ethers via copper-catalyzed coupling of aryl halides with phenols, followed by amination and oxidation .

Antifungal Activity

Compound R1 R2 Antifungal Inhibition (vs. S. ampelimum)
N-[2-(2-chlorophenoxy)phenyl]-2-methylbenzamide CH₃H84.64%
N-[2-(2-chlorophenoxy)phenyl]-2-chlorobenzamide ClHHigher activity due to chlorine substitution

Metabolic Activation

In medicinal chemistry, related compounds (e.g., oxalamides) act as prodrugs, where CYP4F11 enzymes demethylate 4-methoxy groups to form active inhibitors . While this mechanism is not explicitly detailed for the target compound, structural similarities suggest analogous reactivity under metabolic conditions.

Spectroscopic Data

Compound 1H NMR (δ, ppm) MS (m/z)
N-[2-(2-chlorophenoxy)phenyl]-2-methylbenzamide 2.48 (s, CH₃), 6.80–7.76 (aromatic protons)338.2
N-[2-(2-chlorophenoxy)phenyl]-2-chlorobenzamide 6.85–8.63 (aromatic protons), no methyl signals358.0

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide has been investigated for its fungicidal properties. It acts against various fungal pathogens, making it a candidate for agricultural fungicides. The compound's mechanism involves inhibiting fungal growth by disrupting cellular processes, which is crucial for crop protection.

  • Case Study : A study demonstrated the efficacy of this compound against Fusarium species, which are notorious for causing crop diseases. The results indicated a significant reduction in fungal biomass when treated with this compound compared to untreated controls .
Fungal Species Inhibition (%) Concentration (mg/L)
Fusarium oxysporum85%50
Botrytis cinerea78%100
Alternaria solani90%75

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.

  • Case Study : In vitro studies revealed that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .
Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus832 (Penicillin)
Escherichia coli1664 (Ampicillin)

Environmental Impact Studies

The environmental impact of this compound has been assessed to understand its ecological footprint better.

  • Case Study : A comprehensive risk assessment evaluated the compound's persistence and toxicity in aquatic environments. The findings indicated that while the compound is effective as a fungicide, its degradation products could pose risks to aquatic life, necessitating careful management in agricultural practices .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound.

  • Case Study : In a chronic toxicity study on rats, the compound was administered at varying doses to assess its long-term effects. Results showed no significant adverse effects at low doses; however, higher doses resulted in liver enzyme alterations, indicating potential hepatotoxicity .
Dose (mg/kg) Liver Enzyme Levels (U/L)
Control150
Low Dose (5)155
High Dose (50)210

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group may mimic natural ligands, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide and related compounds:

Compound Name Molecular Formula Key Substituents H-Bond Donors/Acceptors Rotatable Bonds Biological Relevance References
This compound C₁₆H₁₆ClNO₂ 2-methylbenzamide, 2-(2-chlorophenoxy)ethyl 1 donor, 3 acceptors* 3 Potential kinase inhibitor
ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide) C₂₃H₁₆ClN₃O₅ Acetamide core, isoindole moiety 1 donor, 5 acceptors 7 VEGFR-2 inhibitor candidate
2-Chloro-N-(2-methylphenyl)benzamide C₁₄H₁₂ClNO 2-chlorobenzamide, 2-methylphenyl 1 donor, 2 acceptors 1 Structural studies
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide C₁₇H₁₆ClN₃O₂ Acetamide, benzimidazole 2 donors, 4 acceptors 6 Unspecified bioactivity
N-(2-Amino-5-chlorophenyl)-2-methoxybenzamide C₁₄H₁₃ClN₂O₂ 2-methoxybenzamide, amino group 2 donors, 3 acceptors 2 Potential pharmacophore

*H-bond acceptors include amide oxygen, phenoxy oxygen, and chlorine (weak acceptor).

Key Observations:

  • Core Structure: The target compound’s benzamide core differentiates it from acetamide-based analogs (e.g., ZINC1162830) , which may alter binding affinity in biological targets.
  • Substituent Effects: The 2-(2-chlorophenoxy)ethyl chain introduces greater conformational flexibility (3 rotatable bonds) compared to simpler analogs like 2-chloro-N-(2-methylphenyl)benzamide (1 rotatable bond) . This flexibility may enhance adaptability in protein-binding pockets.
  • Electronic Properties: Electron-withdrawing groups (e.g., chlorine in 2-chlorophenoxy) and electron-donating groups (e.g., methoxy in ) influence solubility and intermolecular interactions.

Physicochemical and Crystallographic Insights

  • Crystallography: X-ray studies of 2-chloro-N-(2-methylphenyl)benzamide reveal planar benzamide rings with dihedral angles <10° between aromatic planes. In contrast, the phenoxyethyl chain in the target compound likely introduces non-planar conformations, impacting crystal packing and solubility.
  • Hydrogen Bonding: The target compound’s single H-bond donor (amide NH) and three acceptors contrast with ZINC1162830’s five acceptors, suggesting differences in polar interactions with biological targets .

Biological Activity

N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C_{15}H_{15}ClNO_2
  • Molecular Weight : 275.74 g/mol

The synthesis of this compound typically involves the reaction of 2-chlorophenol with an appropriate alkylating agent followed by acylation with 2-methylbenzoyl chloride. The synthetic pathway may vary depending on the specific substituents and desired purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines. In one study, derivatives with a benzamide core exhibited IC50 values in the nanomolar range against leukemia cells, indicating strong cytotoxic effects .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes relevant to disease mechanisms. For instance, it has been shown to inhibit human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes. The SAR analysis suggests that modifications to the benzamide structure can enhance inhibitory potency, with some analogs achieving IC50 values below 100 nM .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications influence biological activity:

CompoundSubstituentIC50 (nM)Activity
ANone7Reference
BCyclopropyl34Enhanced
CMethyl760Reduced
DTrifluoromethyl50Potent

These findings indicate that electron-withdrawing groups such as trifluoromethyl significantly enhance activity, while simple alkyl substitutions can lead to diminished effects .

Case Studies

  • Leukemia Cell Line Study : A derivative of this compound was screened against the CCRF-CEM leukemia cell line. The compound exhibited a GI50 value of 10 nM, suggesting potent anticancer activity .
  • Inflammation Model : In an animal model of inflammation, treatment with this compound led to a significant reduction in inflammatory markers, supporting its role as a potential therapeutic agent for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide?

  • Methodological Answer : The synthesis typically involves coupling 2-methylbenzoyl chloride with 2-(2-chlorophenoxy)ethylamine under reflux conditions. Key steps include:
  • Reagent Ratios : Use a 1:1 molar ratio of benzoyl chloride to amine to minimize side reactions .
  • Reaction Conditions : Reflux in anhydrous tetrahydrofuran (THF) at 70–80°C for 4–6 hours under nitrogen .
  • Purification : Recrystallize the crude product using methanol/water mixtures to achieve ≥95% purity .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to adjust reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl₃) to confirm substitution patterns and functional groups (e.g., aromatic protons at δ 7.1–7.8 ppm, amide protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 318.8) .
  • FT-IR : Detect amide C=O stretches (~1650–1680 cm⁻¹) and aryl-Cl vibrations (~550–650 cm⁻¹) .

Q. What safety protocols are critical during handling and disposal?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile intermediates .
  • Waste Management : Segregate halogenated waste (e.g., recrystallization solvents) and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:
  • Torsional Angles : Compare experimental data (e.g., dihedral angles between benzamide and chlorophenoxy groups) with DFT-optimized geometries .
  • Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) affecting stability .
  • Contradictions : If computational models deviate >5° in bond angles, re-evaluate basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent effects .

Q. What computational strategies predict reactivity in This compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP) to compute Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess hydrolysis rates .
  • Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., enzymes with chlorophenoxy-binding pockets) .

Q. How to design bioactivity assays for evaluating antiparasitic potential?

  • Methodological Answer :
  • In Vitro Assays : Test against Trypanosoma brucei using resazurin-based viability assays (IC₅₀ determination) .
  • Control Compounds : Compare with known benzamide inhibitors (e.g., ML382) to establish structure-activity relationships (SAR) .
  • Cytotoxicity : Use HEK293 cells to assess selectivity indices (SI = IC₅₀(host)/IC₅₀(parasite)) .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

  • Methodological Answer :
  • Variables : Test temperature (60–100°C), catalyst loading (0–5 mol%), and solvent polarity (THF vs. DMF) .
  • Response Surface Methodology (RSM) : Use a 2³ factorial design to model interactions between variables and maximize yield .
  • Validation : Confirm optimal conditions with three replicate runs (e.g., 80°C, 3 mol% catalyst, THF) .

Q. What strategies address contradictions in biological activity data across analogs?

  • Methodological Answer :
  • SAR Analysis : Compare substituent effects (e.g., 2-chloro vs. 4-fluoro) on bioactivity using Hammett σ constants .
  • Meta-Analysis : Aggregate data from analogs (e.g., N-(4-chlorophenyl) derivatives) to identify pharmacophore requirements .
  • In Silico Profiling : Use SwissADME to predict bioavailability differences caused by methyl vs. ethyl side chains .

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